molecular formula C6H8F3NO4 B6209052 ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate CAS No. 2703775-13-5

ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate

Cat. No.: B6209052
CAS No.: 2703775-13-5
M. Wt: 215.13 g/mol
InChI Key: SQZIYHXTPHHRHT-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate is a chemical compound with the molecular formula C6H8F3NO4 . It serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. The compound features both a hydroxy and a trifluoroacetamido group on the same carbon atom of an ethyl ester backbone, making it a valuable precursor for the development of more complex molecules . The trifluoroacetyl group is widely recognized in synthetic chemistry as a protecting group for amines, as it can be introduced and later removed under mild conditions, thus protecting sensitive functional groups during complex multi-step reactions . Researchers can leverage this compound in the synthesis of various pharmaceutically active molecules and agricultural products . Its structural features suggest potential application in the design of protease inhibitors, where similar carbonyl-containing moieties are known to promote critical hydrogen bond interactions with enzyme active sites, as seen in advanced HIV-1 protease inhibitor design . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2703775-13-5

Molecular Formula

C6H8F3NO4

Molecular Weight

215.13 g/mol

IUPAC Name

ethyl 2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]acetate

InChI

InChI=1S/C6H8F3NO4/c1-2-14-4(12)3(11)10-5(13)6(7,8)9/h3,11H,2H2,1H3,(H,10,13)

InChI Key

SQZIYHXTPHHRHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC(=O)C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Standard Trifluoroacetylation of 2-Amino-2-Hydroxyacetate Derivatives

Reagents :

  • 2-Amino-2-hydroxyacetate derivative (e.g., 2-amino-2-methylpropionic acid)

  • Ethyl trifluoroacetate (1.3–1.5 equivalents)

  • DIPEA (1.5 equivalents)

  • Methanol or TBME solvent

Procedure :

  • Dissolve the amino acid (25.0 g) in methanol (242 mL).

  • Add DIPEA (63.5 mL) and ethyl trifluoroacetate (37.6 mL) sequentially.

  • Stir the mixture at 50°C for 16–18 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate (EtOAc) and wash with 1N HCl to remove excess base.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Recrystallize the crude product from TBME/heptane (1:4) to obtain pure product.

Yield : 52–72%.

Stereoselective Synthesis Using Chiral Amino Acids

For enantiomerically pure derivatives, chiral amino acids such as (S)-2-amino-2-methyl-3-phenylpropanoic acid are employed.

Example :

  • Dissolve (S)-2-amino-2-methyl-3-phenylpropanoic acid (10.0 g) in methanol (500 mL).

  • Add DIPEA (21.63 g) and ethyl trifluoroacetate (23.78 g).

  • Stir at 50°C for 16 hours, followed by concentration and resuspension in TBME.

  • Wash with 1N HCl and saturated NaCl, then recrystallize from TBME/hexane (1:15).

Yield : 52%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Methanol or TBMEMaximizes solubility of intermediates.
Temperature 50–60°CAccelerates reaction kinetics; higher temperatures risk decomposition.
Reaction Time 16–21 hoursEnsures complete conversion; prolonged durations do not improve yields.

Equivalents of Reagents

  • Ethyl trifluoroacetate : 1.3–1.5 equivalents to prevent side reactions.

  • DIPEA : 1.5 equivalents to maintain basicity without oversaturating the solution.

Workup and Purification Techniques

Acid Washing

Post-reaction mixtures are washed with 1N HCl to neutralize excess DIPEA and solubilize unreacted starting materials. This step is critical for minimizing impurities in the final product.

Recrystallization

Recrystallization solvents are selected based on polarity:

  • TBME/Heptane (1:4) : Ideal for high-purity isolates.

  • TBME/Hexane (1:15) : Used for chiral derivatives to enhance enantiomeric excess.

Challenges and Troubleshooting

Hydrolysis of Ethyl Trifluoroacetate

Ethyl trifluoroacetate is moisture-sensitive, necessitating anhydrous conditions. Traces of water lead to hydrolysis, forming trifluoroacetic acid and reducing yields.

Byproduct Formation

Side reactions, such as over-acylation or ester hydrolysis, are mitigated by strict stoichiometric control and rapid workup.

Data Tables

Table 1: Representative Syntheses of Ethyl 2-Hydroxy-2-(2,2,2-Trifluoroacetamido)Acetate

Starting MaterialSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-2-methylpropionic acidMethanol501872
(S)-2-Amino-2-methyl-3-phenylpropanoic acidMethanol501652
(S)-2-Amino-2,3-dimethylbutanoic acidTBME502144

Table 2: Recrystallization Solvent Systems

Product Purity RequirementSolvent Ratio (TBME:Heptane)Recovery (%)
Standard1:485
High enantiomeric excess1:1578

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The trifluoroacetamido group can be reduced under specific conditions to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Properties
Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate is structurally related to several known antibacterial agents. Its derivatives are being investigated for their effectiveness against a range of bacterial infections in both livestock and companion animals. The synthesis methods for these compounds often involve fluorination processes that enhance their antibacterial activity .

Drug Development
The compound serves as a precursor in the synthesis of novel antibiotics. For instance, it can be utilized in the preparation of fenicol compounds, which are a class of broad-spectrum antibiotics effective against various bacterial strains . Research indicates that modifications to this compound can lead to improved efficacy and reduced resistance in target bacteria.

Agricultural Applications

Herbicides
Research has identified this compound as a potential herbicide. Its derivatives exhibit selective activity against certain weeds while being non-toxic to crops, making them suitable for agricultural use . The compound's fluorinated structure contributes to its herbicidal properties by disrupting metabolic pathways in target plants.

Material Science Applications

Polymer Synthesis
In materials science, this compound can be used as a building block for synthesizing fluorinated polymers. These polymers have enhanced thermal stability and chemical resistance due to the presence of trifluoroacetamide groups . Such materials are valuable in industries requiring durable and resistant coatings.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
PharmaceuticalsPatent US7518017B2Demonstrated antibacterial efficacy against common pathogens in livestock .
AgriculturePatent US5332835AIdentified as a promising herbicide with minimal crop toxicity .
Material SciencePubChem DataHighlighted potential for creating high-performance fluorinated polymers .

Mechanism of Action

The mechanism by which ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Physical Properties

  • Solubility : Hydroxyl groups (target compound) or carboxylic acids (e.g., ) enhance aqueous solubility, while N-methylation or tert-butyl groups increase lipophilicity .
  • Melting Points : Trifluoroacetamido derivatives with aromatic or rigid structures (e.g., boronic acid in ) show higher melting points (>250°C) due to crystalline packing, whereas aliphatic esters (e.g., ) are typically oils or low-melting solids.

Research Findings and Contradictions

  • Biological Activity : Evidence for antimicrobial or kinase-inhibitory effects in thiazole derivatives () contrasts with the metabolic stability focus of trifluoroacetamido peptides (), highlighting divergent applications.

Biological Activity

Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate is a compound of interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and reactivity, making it a candidate for various biological interactions. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C6H8F3NO3C_6H_8F_3NO_3. Its structure includes a hydroxy group and a trifluoroacetamido moiety, which contribute to its chemical stability and biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound's electrophilic nature suggests potential interactions with proteins and enzymes. Studies have indicated that it may modify enzyme activity or protein function through covalent bonding.
  • Binding Affinity : Ongoing studies are assessing its binding affinity to various receptors, which could indicate therapeutic applications in treating diseases related to these targets.

1. Enzyme Activity Modulation

A study investigated the interaction of this compound with specific enzymes. The results demonstrated that the compound could significantly alter the activity of certain enzymes involved in metabolic pathways, suggesting a potential role as an inhibitor or activator in biochemical processes.

2. Antimicrobial Properties

In vitro tests have shown that compounds structurally related to this compound exhibit antimicrobial activity. For instance, similar trifluoroacetamides were tested against various bacterial strains, revealing promising inhibitory effects . This suggests that this compound may also possess antimicrobial properties worth further exploration.

3. Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of related compounds has provided insights into how modifications to the trifluoroacetamido group can influence biological activity. For example, alterations in the alkyl chain length or functional groups have been shown to affect binding affinity and potency against specific biological targets .

Comparative Analysis

The following table summarizes some key structural analogs of this compound and their respective biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 2-hydroxy-2-(trifluoroacetamido)acetateC₆H₈F₃NO₃Hydroxy group enhances solubilityModerate enzyme inhibition
Ethyl 3-(trifluoroacetamido)propanoateC₇H₉F₃NO₃Different carbon chain lengthAntimicrobial activity observed
Methyl 2-(trifluoroacetamido)acetateC₆H₇F₃NO₃Methyl group alters propertiesLimited bioactivity reported

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate, and how are intermediates purified?

  • Methodology : Synthesis typically involves condensation of trifluoroacetamide derivatives with ethyl glyoxylate or similar precursors under controlled conditions. Key steps include refluxing in anhydrous solvents (e.g., THF) at 273 K to stabilize reactive intermediates, followed by chromatography (silica gel or HPLC) for purification . Reaction pH must be maintained between 5–6 to prevent hydrolysis of the ester group . Yield optimization requires monitoring via TLC and spectroscopic validation (¹H/¹³C NMR) for intermediate purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

  • Methodology : X-ray crystallography is preferred for resolving the stereochemistry of the hydroxy and trifluoroacetamido groups. Computational modeling (DFT or molecular docking) can predict interaction sites with biological targets. Spectroscopic methods include:

  • ¹H/¹³C NMR : To verify ester carbonyl (δ ~165–170 ppm) and hydroxy proton signals (δ ~5–6 ppm) .
  • IR Spectroscopy : Confirms C=O stretches (1720–1740 cm⁻¹ for ester, 1680–1700 cm⁻¹ for amide) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀F₃NO₃: calc. 230.0642) .

Q. What solvent systems are suitable for recrystallization, and how does solubility impact reaction design?

  • Methodology : Ethanol or ethanol/water mixtures are ideal for slow evaporation to obtain high-purity crystals. Solubility in polar aprotic solvents (e.g., DMSO) facilitates biological assays, while low solubility in hexane aids in precipitation during workup .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ester hydrolysis vs. amide degradation) affect synthetic yield, and how can these be mitigated?

  • Methodology : Kinetic studies under varying pH (2–10) and temperatures (25–80°C) reveal hydrolysis susceptibility. Stabilization strategies include:

  • Using anhydrous conditions and Lewis acid catalysts (e.g., ZnCl₂) to suppress nucleophilic attack on the ester .
  • Replacing water with ionic liquids (e.g., [BMIM][BF₄]) to reduce hydrolysis rates .
  • Real-time monitoring via in situ FTIR or Raman spectroscopy to detect degradation intermediates .

Q. What computational tools are effective for predicting the compound’s reactivity in enzyme-binding studies?

  • Methodology : Molecular dynamics (MD) simulations with AMBER or GROMACS can model interactions with serine hydrolases or proteases. Key parameters include:

  • Docking Scores : AutoDock Vina for binding affinity (ΔG < −7 kcal/mol suggests strong interactions) .
  • QM/MM Calculations : To map transition states for nucleophilic acyl substitution at the trifluoroacetamido group .
  • Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates) .

Q. How does the hydroxy group influence stability under oxidative or photolytic conditions compared to methyl or chloro analogs?

  • Methodology : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking identifies degradation products. Comparative studies show:

  • Oxidative Stability : The hydroxy group increases susceptibility to radical oxidation (e.g., forming ketone byproducts) vs. methyl analogs. Antioxidants (e.g., BHT) reduce degradation by 30–40% .
  • Photolytic Degradation : UV-Vis exposure (254 nm) triggers cleavage of the C–N bond in the trifluoroacetamido group, confirmed by LC-MS/MS .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Meta-analysis : Normalize data using standardized assay conditions (e.g., ATP concentration in kinase assays) .
  • Proteomic Profiling : Use affinity chromatography coupled with SILAC labeling to identify off-target interactions .
  • Batch-to-Batch Purity Checks : Quantify impurities (e.g., residual THF) via GC-MS, as even 0.1% solvent can alter activity .

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